2-Ethoxy-4-methylphenylboronic acid
Description
2-Ethoxy-4-methylphenylboronic acid is an organoboron compound featuring a phenyl ring substituted with an ethoxy (-OCH2CH3) group at the ortho (2nd) position and a methyl (-CH3) group at the para (4th) position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl scaffolds in pharmaceuticals, agrochemicals, and materials science. The ethoxy and methyl substituents influence the compound’s electronic and steric properties, modulating its reactivity and solubility.
Properties
IUPAC Name |
(2-ethoxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-13-9-6-7(2)4-5-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDYORJWBXBHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-4-methylphenyl bromide using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the borylation process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reaction proceeds with high selectivity and yield .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: Mild temperatures (50-100°C), inert atmosphere (nitrogen or argon), and solvents such as toluene, ethanol, or water.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 2-Ethoxy-4-methylphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst. The mild reaction conditions and high selectivity make it an essential tool for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
Key Reaction Parameters:
- Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(dppf)Cl₂), bases (e.g., potassium carbonate).
- Conditions: Mild temperatures (50-100°C), inert atmosphere (nitrogen or argon), solvents such as toluene or ethanol.
Biochemical Applications
Enzyme Inhibitors
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols. This property is exploited in developing enzyme inhibitors, particularly for serine proteases and glycosidases. The compound's selectivity allows for targeted inhibition, making it valuable in drug design .
Sensor Development
The boronic acid functional group enables selective binding to biomolecules like glucose. This property is harnessed in developing sensors for medical diagnostics, particularly for monitoring blood sugar levels in diabetic patients. The specificity and sensitivity of these sensors are enhanced by the unique structural features of this compound .
Material Science
Advanced Materials Production
In material science, this compound is utilized in synthesizing advanced materials such as polymers and nanomaterials. Its ability to participate in cross-coupling reactions allows for the modification of polymer properties, enhancing their performance in various applications, including electronics and coatings .
Case Study 1: Pharmaceutical Synthesis
A study demonstrated the use of this compound in synthesizing pharmaceutical intermediates for drugs targeting metabolic disorders. The compound was successfully employed in a multi-step synthesis involving Suzuki-Miyaura reactions to create complex biaryl structures essential for drug efficacy .
Case Study 2: Glucose Sensors
Research highlighted the development of a glucose sensor utilizing this compound as a key component. The sensor exhibited high sensitivity and selectivity towards glucose detection, showcasing its potential for real-time monitoring applications in clinical settings .
Mechanism of Action
The primary mechanism by which 2-Ethoxy-4-methylphenylboronic acid exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Ethoxy-4-methylphenylboronic acid with key analogs, highlighting substituent effects, physicochemical properties, and applications:
*Inferred from structural analysis.
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., -OCH2CH3, -CH3) : Stabilize the boronic acid via resonance, reducing acidity and slowing reaction rates in Suzuki couplings.
- Electron-withdrawing groups (e.g., -F) : Increase acidity, accelerating transmetalation steps in cross-couplings.
- Steric hindrance : Bulky groups (e.g., ortho-methyl) impede catalyst access, requiring optimized reaction conditions.
Applications :
- Pharmaceutical intermediates : Fluorinated analogs (e.g., 2-Ethoxy-4-fluorophenylboronic acid) are prevalent in kinase inhibitor synthesis.
- Material science : Methoxy-substituted derivatives improve solubility for polymer functionalization.
Stability and Handling: Boronic acids with hydrophilic groups (e.g., -OH, -OCH3) exhibit hygroscopic tendencies, necessitating anhydrous storage.
Research Findings and Trends
- Reactivity in Cross-Couplings : The ethoxy group in this compound likely enhances electron density at the boron center, favoring oxidative addition with palladium catalysts. However, steric effects from the para-methyl group may necessitate higher temperatures or stronger bases compared to less hindered analogs.
- Solubility: Ethoxy and methyl substituents improve solubility in nonpolar solvents (e.g., THF, toluene), contrasting with hydrophilic 4-Methoxyphenylboronic acid, which dissolves readily in alcohols.
- Emerging Analogs : Multi-substituted derivatives (e.g., 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid) are gaining attention for their ability to balance electronic and steric effects in complex molecule synthesis.
Biological Activity
2-Ethoxy-4-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is notable for its ability to interact with various biological targets, including enzymes and receptors, which may have implications in therapeutic applications.
- Chemical Formula : C11H15B O3
- Molecular Weight : 202.05 g/mol
- Structure : The compound features a boronic acid functional group, which is crucial for its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, a characteristic property of boronic acids. This interaction can modulate the activity of various proteins and enzymes.
Anticancer Activity
Recent studies have indicated that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity. This inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It acts as an antagonist for certain chemokine receptors, which play a pivotal role in inflammatory responses.
- Study Findings : In vitro assays demonstrated that this compound significantly reduced the activation of CXCR1 and CXCR2, receptors involved in the recruitment of inflammatory cells .
Antimicrobial Activity
Boronic acids have shown promise as antimicrobial agents. Preliminary studies suggest that this compound exhibits activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| S. aureus | 15 µg/mL |
Case Study 1: Cancer Cell Lines
In a study evaluating the cytotoxic effects of various boronic acids on cancer cell lines, this compound was found to selectively induce apoptosis in HeLa cells with an IC50 value of 5.2 µM. The mechanism was linked to proteasome inhibition, leading to the accumulation of pro-apoptotic proteins.
Case Study 2: Inflammation Model
In a mouse model of acute inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory cytokine levels compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic: What are the standard synthetic routes for 2-Ethoxy-4-methylphenylboronic acid, and how can purity be optimized?
Answer:
The synthesis typically involves:
- Step 1: Starting with a halogenated precursor (e.g., 2-ethoxy-4-methylbromobenzene) followed by lithium-halogen exchange and reaction with a borate ester (e.g., B(OMe)₃) .
- Step 2: Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) under inert conditions .
Purity Optimization:
- Chromatography: Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the boronic acid .
- Recrystallization: Employ solvent systems like methanol/water to remove unreacted precursors .
- NMR Monitoring: Validate purity via ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H NMR (absence of aryl halide peaks) .
Basic: How should researchers characterize this compound spectroscopically?
Answer:
- ¹H NMR: Identify substituents:
- Ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂).
- Methyl group (δ 2.3–2.5 ppm, singlet).
- Aromatic protons (δ 6.7–7.3 ppm, coupling patterns confirm substitution) .
- ¹¹B NMR: Confirm boronic acid presence (δ ~30 ppm; broad peak due to B–OH interactions) .
- FT-IR: B–O stretching (~1340 cm⁻¹) and O–H bonds (~3200 cm⁻¹) .
Basic: What are the critical handling and storage protocols for this compound?
Answer:
- Handling: Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315, H319) .
- Storage:
- Short-term: Store in airtight containers at 0–6°C to prevent hydrolysis .
- Long-term: Use desiccants (e.g., silica gel) under nitrogen to avoid boroxine formation .
- Contradictions: Some studies suggest room-temperature stability for structurally similar boronic acids, but methyl/ethoxy substituents may increase hygroscopicity—always verify stability via TGA/DSC .
Advanced: How do the ethoxy and methyl substituents influence Suzuki-Miyaura coupling efficiency?
Answer:
- Electronic Effects:
- Steric Effects:
- Comparative Data:
| Substituent Position | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|
| 2-Ethoxy-4-methyl | 4-Bromotoluene | 85 | |
| 4-Methoxy | 4-Bromotoluene | 78 | |
| 2,5-Difluoro-4-hydroxy | 4-Bromotoluene | 65 |
Advanced: What strategies mitigate protodeboronation or homocoupling side reactions?
Answer:
- Protodeboronation Prevention:
- Use degassed solvents and inert atmospheres to inhibit oxidative deboronation .
- Additives: Triethylamine (1 eq.) stabilizes boronic acid via B–N coordination .
- Homocoupling Suppression:
Advanced: How can computational methods predict reactivity in novel reactions?
Answer:
- DFT Calculations:
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Example: Ethoxy group lowers LUMO energy, enhancing reactivity with electron-deficient aryl halides .
- Molecular Dynamics (MD):
- Simulate solvent effects (e.g., DMF vs. THF) on transition-state barriers .
Advanced: What role does this compound play in sensor or drug delivery systems?
Answer:
- Glucose Sensing: Forms reversible esters with diols, enabling use in electrochemical sensors (e.g., detection limit ~0.1 mM glucose) .
- Drug Delivery:
- Boronic acid-drug conjugates enable pH-responsive release in tumor microenvironments (tested in vitro with DOX conjugates) .
- Bioconjugation: Facilitates covalent bonding to glycoproteins for targeted therapies .
Advanced: How do solvent polarity and pH affect its stability in aqueous systems?
Answer:
- pH-Dependent Hydrolysis:
- Stable at pH 5–7 (boronic acid form).
- Degrades to borate esters at pH >9 .
- Solvent Effects:
- Aprotic solvents (THF, DMF) enhance stability (half-life >1 week).
- Protic solvents (MeOH, H₂O) accelerate hydrolysis (half-life <24 hrs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
